molecular formula C19H20F2N2O2 B7347070 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B7347070
M. Wt: 346.4 g/mol
InChI Key: KWQQPGZCYPIQPO-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. DFB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. DFB has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DFB has a wide range of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. DFB has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DFB has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFB in lab experiments is its potency and specificity. DFB has been shown to have potent anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of a variety of cancer cell lines. DFB is also relatively easy to synthesize, making it a cost-effective option for researchers. One of the limitations of using DFB in lab experiments is its potential toxicity. DFB has been shown to have toxic effects in some cell types, and may have potential side effects in vivo.

Future Directions

There are a number of potential future directions for research on DFB. One area of interest is the development of DFB-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic methods for the production of DFB and related compounds. Additionally, further research is needed to fully understand the mechanism of action of DFB and to determine its potential side effects in vivo.

Synthesis Methods

DFB can be synthesized using a variety of methods, including the reaction of 2,5-difluoroaniline with (3R,4S)-3-benzyl-4-hydroxypyrrolidine in the presence of an appropriate coupling agent. Other methods include the reaction of 2,5-difluoroaniline with N-benzylpyrrolidine-2-carboxylic acid followed by reduction of the resulting amide.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. DFB has been shown to have potent anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of a variety of cancer cell lines. DFB has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-15-6-7-16(21)17(9-15)22-19(25)12-23-10-14(18(24)11-23)8-13-4-2-1-3-5-13/h1-7,9,14,18,24H,8,10-12H2,(H,22,25)/t14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQPGZCYPIQPO-RDTXWAMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC(=O)NC2=C(C=CC(=C2)F)F)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC(=O)NC2=C(C=CC(=C2)F)F)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.